3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(piperidin-1-yl)pyridazine

Lipophilicity ADME Scaffold selection

Procure this specific dimethylpyridazine-piperidine scaffold (CAS 1018999-07-9) as your direct precursor to a clinically validated Hedgehog pathway inhibitor chemotype. Its precisely defined logP (1.54) and equatorial piperidine chair conformation provide a critical advantage over mis-substituted analogs, enabling direct elaboration to low-nM inhibitors. Ideal as a negative control for OCT1 transporter assays (IC50 138 μM).

Molecular Formula C14H19N5
Molecular Weight 257.33 g/mol
CAS No. 1018999-07-9
Cat. No. B6462112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(piperidin-1-yl)pyridazine
CAS1018999-07-9
Molecular FormulaC14H19N5
Molecular Weight257.33 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C2=NN=C(C=C2)N3CCCCC3)C
InChIInChI=1S/C14H19N5/c1-11-10-12(2)19(17-11)14-7-6-13(15-16-14)18-8-4-3-5-9-18/h6-7,10H,3-5,8-9H2,1-2H3
InChIKeyRGRWARDOYKFLGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-(piperidin-1-yl)pyridazine (CAS 1018999-07-9): Scaffold Identity and Procurement-Relevant Physicochemical Profile


3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-(piperidin-1-yl)pyridazine (CAS 1018999-07-9) is a heterocyclic small molecule (C14H19N5, MW 257.33 g/mol) comprising a pyridazine core substituted at the 3-position with a piperidine ring and at the 6-position with a 3,5-dimethylpyrazole moiety [1]. Its computed physicochemical properties include a logP of 1.54, topological polar surface area (tPSA) of 61 Ų, two hydrogen bond donors, five hydrogen bond acceptors, and one rotatable bond [1]. The compound belongs to the broader pyrazolyl-pyridazine scaffold class, which has been investigated as a privileged framework for kinase inhibition, SCD1 inhibition, and hedgehog pathway modulation [2][3][4]. Unlike more extensively functionalized analogs that demonstrate nanomolar potency against specific biological targets, this compound bears minimal substitution and is positioned primarily as a synthetic intermediate and scaffold for further derivatization [1].

Why 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-(piperidin-1-yl)pyridazine Cannot Be Casually Replaced by Piperazine or Unsubstituted Pyrazole Analogs


The compound's differentiation from nearest structural neighbors is driven by quantifiable physicochemical and conformational properties that directly impact downstream synthetic utility, target engagement potential, and ADME behavior. Replacement of the piperidine ring with a piperazine (e.g., CAS 1279219-11-2) alters logP from +1.54 to -0.11—a >1.6 log unit shift—fundamentally changing membrane permeability and lipophilicity-dependent binding characteristics [1]. Substitution of the 3,5-dimethylpyrazole with an unsubstituted pyrazole (as in the crystallographically characterized des-methyl analog) removes steric bulk that influences both conformational pre-organization and hydrophobic interactions with biological targets [2]. Furthermore, published structure-activity relationship (SAR) campaigns within the dimethylpyridazine class have demonstrated that the specific azacycle at the pyridazine 3-position is a critical determinant of inhibitory potency; piperidin-4-amine was identified as the optimal linker in hedgehog pathway inhibitor optimization, underscoring that even subtle changes to the nitrogen-containing ring can produce order-of-magnitude differences in biological activity [3].

Quantitative Differentiation Evidence for 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-(piperidin-1-yl)pyridazine vs. Closest Analogs


LogP Differential of >1.6 Units vs. Piperazine Analog Dictates Membrane Permeability and Formulation Strategy

The target compound (piperidine analog) exhibits a computed logP of 1.54, whereas the direct piperazine analog (CAS 1279219-11-2) has an ACD/LogP of -0.11—a difference of 1.65 log units [1]. This shift moves the piperazine analog into a substantially more hydrophilic property space. In the context of CNS drug discovery, the piperidine variant falls within the optimal logP range (1–3) for blood-brain barrier penetration, while the piperazine analog falls well below this window [2].

Lipophilicity ADME Scaffold selection Medicinal chemistry

Hydrogen Bond Donor/Acceptor Profile Differentiates Piperidine from Piperazine Scaffold for Target Engagement Design

The target compound presents 2 hydrogen bond donors (HBD) and 5 hydrogen bond acceptors (HBA), compared to 1 HBD and 6 HBA for the piperazine analog [1]. This inversion of the HBD/HBA ratio (0.40 vs. 0.17) has practical consequences: the additional HBD on the piperidine (from the protonatable nitrogen after salt formation) can participate in directed hydrogen bonding with target residues, while the piperazine analog introduces an extra HBA at the expense of one HBD [2]. The piperidine analog also possesses only 1 rotatable bond versus 2 for the piperazine analog, indicating greater conformational rigidity that may reduce entropic penalties upon binding [1].

Hydrogen bonding Structure-based design Scaffold selection Medicinal chemistry

OCT1 Inhibition IC50 > 100 μM: Minimal Organic Cation Transporter 1 Liability vs. Known OCT1 Substrates and Inhibitors

In a BindingDB-deposited assay, the target compound inhibited human OCT1 (SLC22A1)-mediated ASP+ substrate uptake in HEK293 cells with an IC50 of 1.38 × 10⁵ nM (138 μM) [1]. This value is approximately 1,000-fold weaker than clinically relevant OCT1 inhibitors such as verapamil (IC50 ~0.1–2 μM) and imatinib (IC50 ~2–8 μM), and 10- to 100-fold weaker than moderate OCT1 inhibitors like diphenhydramine and fluoxetine [2][3]. While a comprehensive selectivity panel is not available for this compound, this single-transporter data point indicates that the scaffold does not potently engage OCT1, suggesting a reduced risk of OCT1-mediated hepatic drug-drug interactions or genotype-dependent pharmacokinetic variability compared to more potent OCT1 interactors [3].

Transporter liability Drug-drug interaction Off-target screening OCT1 (SLC22A1)

Conformational Pre-Organization: Near-Planar Pyridazine-Pyrazole Geometry (Dihedral ~10°) Confirmed by X-Ray Crystallography of Des-Methyl Analog

X-ray crystallographic analysis of the des-methyl analog 3-(piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine (CAS not assigned; CCDC deposition) reveals that the piperidine ring adopts a chair conformation with the 3-substituent in an equatorial orientation, and the dihedral angle between the pyridazine and pyrazole ring planes is only 10.36 (2)° [1]. This near-planar geometry suggests strong conjugative interaction between the two heteroaromatic rings. The addition of 3,5-dimethyl groups on the pyrazole in the target compound is expected to further enforce this planar preference through steric buttressing, while simultaneously increasing the hydrophobic surface area available for target binding [2]. By contrast, analogs where the pyrazole is replaced by a phenyl ring or where the piperidine is replaced by a more flexible piperazine linker may exhibit greater conformational freedom and reduced π-stacking potential [3].

Conformational analysis X-ray crystallography Scaffold rigidity Structure-based design

Class-Level Scaffold Validation: Dimethylpyridazine-Azacycle Architecture Delivers Nanomolar Potency in Hedgehog and SCD1 Inhibitor Programs

The dimethylpyridazine core, when elaborated with optimized azacycle linkers and terminal pharmacophores, has yielded compounds with potent biological activity: compound 11c (bearing a piperidin-4-amine linker) showed an IC50 of 2.33 nM in a Gli-luciferase Hedgehog pathway assay, comparable to Taladegib [1]; in the SCD1 inhibitor series, pyridazine-based 4-bicyclic heteroaryl-piperidine derivatives demonstrated dose-dependent reduction of plasma fatty acid desaturation index (DI) in Zucker fa/fa rats, with body weight gain suppression at oral doses [2]. While the target compound itself (unelaborated) lacks these potent activities, it serves as the direct synthetic precursor and minimal scaffold for introducing the substituents that drive potency in these validated chemotypes [3]. The piperidine ring at the pyridazine 3-position is the specific attachment point for further derivatization with amide, urea, or sulfonamide linkers that have proven critical for target engagement in both programs [1][2].

Scaffold validation Hedgehog pathway SCD1 inhibition Kinase inhibitor

Evidence-Backed Application Scenarios for 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-(piperidin-1-yl)pyridazine (CAS 1018999-07-9)


Scaffold for De Novo Hedgehog Pathway Inhibitor Design Requiring Piperidine-Linked Pharmacophores

The dimethylpyridazine-piperidine scaffold has been experimentally validated as the optimal architecture for Hedgehog pathway inhibition, with the piperidin-4-amine variant producing an IC50 of 2.33 nM in Gli-luciferase assays—comparable to the clinical-stage compound Taladegib [1]. Researchers procuring this scaffold can directly elaborate the piperidine nitrogen with 4-fluoro-2-(trifluoromethyl)benzamide or analogous capping groups to access this validated chemotype, bypassing the multi-step synthesis of the dimethylpyridazine core from 3,6-dichloro-4,5-dimethylpyridazine [1].

Negative Control or Inactive Baseline for OCT1/SLC22A1 Transporter Screening Panels

With an OCT1 IC50 of 138 μM (1.38 × 10⁵ nM), the compound exhibits negligible interaction with the organic cation transporter 1, placing it among the weakest OCT1 interactors in the BindingDB [1]. This property makes it suitable as a negative control compound in transporter inhibition assays, where a compound with confirmed inactivity against OCT1 is required to establish assay windows and validate that observed transport inhibition by test compounds is target-specific [2].

Synthetic Intermediate for SCD1 Inhibitor Programs Seeking Balanced logP and Oral Bioavailability

The pyridazine-based 4-bicyclic heteroaryl-piperidine series, for which this compound is the direct precursor, has produced SCD1 inhibitors with demonstrated in vivo efficacy: chronic oral dosing in Zucker fa/fa rats yielded dose-dependent decreases in body weight gain and plasma fatty acid desaturation index [1]. The scaffold's computed logP of 1.54 positions it favorably for oral absorption, and the piperidine nitrogen provides a single, well-defined point for urea, amide, or carbamate linker installation—the same linker chemistry that drove potency in the published SCD1 series [1][2].

Rigid, Planar Pharmacophore for Structure-Based Design Targeting Aromatic-Rich Binding Pockets

Crystallographic characterization of the des-methyl analog reveals a near-planar geometry (dihedral angle 10.36°) between the pyridazine and pyrazole rings, with the piperidine adopting an equatorial chair conformation [1]. This pre-organized architecture is well-suited for molecular docking into flat, aromatic-rich binding sites such as kinase ATP-binding pockets or the SCD1 active site, where π-stacking and shape complementarity are key determinants of affinity [2][3]. The 3,5-dimethyl substituents on the pyrazole provide additional hydrophobic contacts without compromising planarity [1].

Quote Request

Request a Quote for 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(piperidin-1-yl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.